Irreversible vs. Reversible Tubulin Engagement: SKLB028 vs. Colcemid in Ultrafiltration-HPLC and Cellular Washout Recovery Assays
SKLB028 binds β-tubulin irreversibly, a property absent in the reversible colchicine-site ligand colcemid. In an ultrafiltration-HPLC assay, tubulin (3 mg/mL) incubated with 30 μM SKLB028 for 1 h showed no detectable compound in the tubulin fraction, and SKLB028 in the filtrate fraction was greatly reduced, indicating covalent adduct formation. By contrast, colcemid was detected in both the tubulin and filtrate fractions under identical conditions [1]. In a cellular washout experiment, HCT-8/V cells treated with 10 μM SKLB028 for 8 h and then cultured in drug-free medium for up to 72 h showed persistent tubulin network depolymerization and abnormal spindle morphology at all time points. Colcemid-treated cells, however, exhibited near-complete recovery of normal microtubule networks within 40 h of drug removal and full recovery by 64 h [1].
| Evidence Dimension | Irreversibility of tubulin binding – persistence of tubulin disruption after drug washout |
|---|---|
| Target Compound Data | SKLB028: tubulin network remained depolymerized with abnormal spindles at 8 h, 24 h, 48 h, and 72 h post-washout; no detectable free compound in tubulin fraction after ultrafiltration |
| Comparator Or Baseline | Colcemid (reversible tubulin inhibitor): tubulin network began reverting to normal at 24 h, near-complete recovery at 40 h, full recovery at 64 h post-washout; compound detected in both tubulin and filtrate fractions |
| Quantified Difference | SKLB028 effects persisted ≥64 h after washout vs. colcemid full recovery by 64 h; qualitative binary difference in ultrafiltration retention |
| Conditions | Ultrafiltration: porcine brain tubulin (3 mg/mL), 30 μM compound, 1 h incubation; Cellular washout: HCT-8/V MDR cells, 10 μM compound, 8 h pulse followed by drug-free culture up to 72 h, tubulin morphology by immunofluorescence |
Why This Matters
Irreversible binding decouples pharmacodynamic duration from pharmacokinetic clearance, a property critical for researchers studying sustained target suppression or designing compounds with improved therapeutic windows against MDR tumors.
- [1] Yang J et al. J Biol Chem. 2018;293(24):9461-9472. Figure 4 and corresponding Results section. View Source
